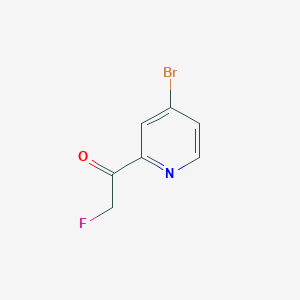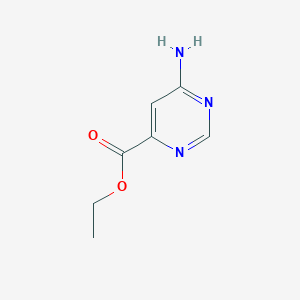![molecular formula C7H9F3N4O B13506984 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine](/img/structure/B13506984.png)
3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine is an organic compound that features a trifluoromethyl group attached to a triazole ring, which is further connected to a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The final step involves the attachment of the morpholine ring through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the morpholine ring .
Aplicaciones Científicas De Investigación
3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Mecanismo De Acción
The mechanism of action of 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The triazole ring can form hydrogen bonds and coordinate with metal ions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]pyridine
- 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]benzene
- 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thiophene
Uniqueness
Compared to similar compounds, 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine is unique due to the presence of the morpholine ring, which imparts additional chemical stability and reactivity. This makes it a versatile building block for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H9F3N4O |
|---|---|
Peso molecular |
222.17 g/mol |
Nombre IUPAC |
3-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]morpholine |
InChI |
InChI=1S/C7H9F3N4O/c8-7(9,10)6-12-5(13-14-6)4-3-15-2-1-11-4/h4,11H,1-3H2,(H,12,13,14) |
Clave InChI |
GRXFVACTDVKYPB-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(N1)C2=NC(=NN2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Azaspiro[3.5]nonan-8-one](/img/structure/B13506906.png)
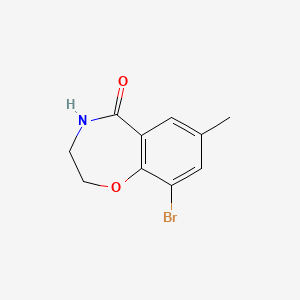
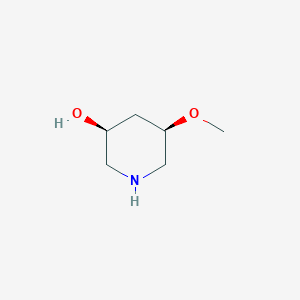
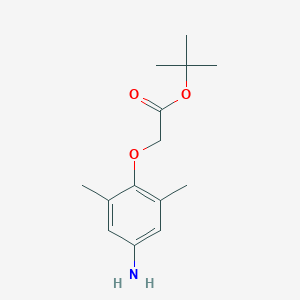
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid](/img/structure/B13506935.png)
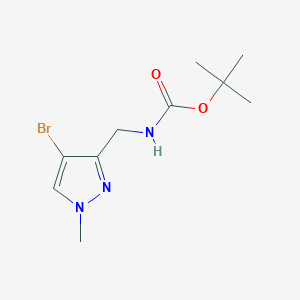

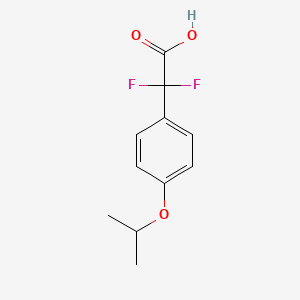
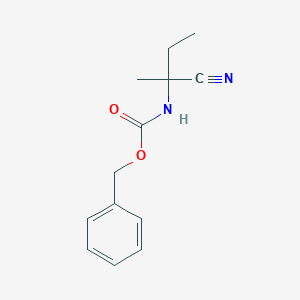
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-7-carboxamide hydrochloride](/img/structure/B13506972.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2,2-difluoropropanoic acid](/img/structure/B13506975.png)
